molecular formula C10H9ClN4 B1458738 3-chloro-6-(1-cyclopropyl-1H-pyrazol-4-yl)pyridazine CAS No. 1440965-10-5

3-chloro-6-(1-cyclopropyl-1H-pyrazol-4-yl)pyridazine

货号: B1458738
CAS 编号: 1440965-10-5
分子量: 220.66 g/mol
InChI 键: HNUJVEWBLUBNRI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Historical Context of Pyridazine and Pyrazole Chemistry

The development of pyridazine and pyrazole chemistry forms the foundation for understanding 3-chloro-6-(1-cyclopropyl-1H-pyrazol-4-yl)pyridazine. Pyridazine, a six-membered aromatic ring with two adjacent nitrogen atoms, was first synthesized in 1881 by Emil Fischer during his investigations into the Fischer indole synthesis. Its structural isomerism with pyrimidine and pyrazine spurred interest in heterocyclic chemistry, particularly for pharmaceutical applications. Pyrazole, a five-membered ring with two adjacent nitrogen atoms, was discovered in 1883 by Ludwig Knorr during his work on antipyretic agents. Knorr’s synthesis of antipyrine (2,3-dimethyl-1-phenyl-3-pyrazolin-5-one) marked the first medicinal use of pyrazoles.

The fusion of pyridazine and pyrazole moieties emerged in the late 20th century, driven by the need for bioactive compounds with improved pharmacokinetic properties. Derivatives like this compound exemplify modern efforts to combine these heterocycles for targeted applications in agrochemicals and drug discovery.

Nomenclature and Classification

The systematic IUPAC name This compound reflects its structure:

  • Pyridazine backbone : A six-membered ring with nitrogen atoms at positions 1 and 2.
  • Substituents :
    • Chlorine at position 3.
    • 1-Cyclopropyl-1H-pyrazol-4-yl group at position 6.

Classification :

  • Chemical family : Diazine (pyridazine) fused with pyrazole.
  • Molecular formula : C₁₀H₉ClN₄.
  • Molecular weight : 220.66 g/mol.
  • CAS Registry Number : 1440965-10-5.

Structural Characteristics and Molecular Configuration

The compound’s structure has been confirmed via X-ray crystallography and spectroscopic methods:

Feature Description
Pyridazine ring Planar aromatic system with N–N bond length of 1.33 Å.
Chlorine substituent Occupies position 3, inducing electron-withdrawing effects.
Pyrazole moiety 1-Cyclopropyl group at N1 stabilizes the ring via steric hindrance.
Cyclopropane ring Introduces angle strain (60°), enhancing reactivity.

The molecule’s planarity and conjugated π-system facilitate interactions with biological targets, such as enzymes or receptors.

Registration and Identification Parameters

Key identifiers for this compound include:

Parameter Value Source
CAS Number 1440965-10-5
PubChem CID 321073
InChIKey MFCD26142689
SMILES ClC1=NN=C(C=C1)C2=C(N(N=C2)C3CC3)C4=CN=CC=C4
Spectral data NMR (¹H, ¹³C), IR, and MS available

The compound is listed in regulatory databases under GHS hazard class 6.1 (toxic if ingested).

属性

IUPAC Name

3-chloro-6-(1-cyclopropylpyrazol-4-yl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4/c11-10-4-3-9(13-14-10)7-5-12-15(6-7)8-1-2-8/h3-6,8H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNUJVEWBLUBNRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C=N2)C3=NN=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90856639
Record name 3-Chloro-6-(1-cyclopropyl-1H-pyrazol-4-yl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90856639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1440965-10-5
Record name 3-Chloro-6-(1-cyclopropyl-1H-pyrazol-4-yl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90856639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

Palladium-Catalyzed Cross-Coupling Reaction

The key synthetic step to obtain this compound is a palladium-catalyzed coupling of 3,6-dichloropyridazine with 1-cyclopropyl-1H-pyrazol-4-yl boron or equivalent nucleophilic species.

Typical Procedure:

  • Reactants: 3,6-dichloropyridazine and 1-cyclopropyl-1H-pyrazol-4-yl derivative
  • Catalyst: (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride (Pd(dppf)Cl2)
  • Base: Potassium phosphate (K3PO4)
  • Solvent: 1,4-dioxane and water mixture
  • Conditions: Inert atmosphere (nitrogen), temperature range 20–90 °C, typically stirred overnight at 90 °C

Reaction Workup:

  • After reaction completion, the mixture is cooled to ~30 °C.
  • Water is added, and the aqueous phase is extracted with ethyl acetate multiple times.
  • Combined organic extracts are concentrated and purified via silica gel flash chromatography.

Yield and Purity:

  • Yield: Approximately 65% isolated yield of the target compound as a yellow solid.
  • Mass spectrometry confirms product with molecular ion [M+1] at 222.
Parameter Details
Catalyst Pd(dppf)Cl2 (1.04 g, 1.42 mol)
Base Potassium phosphate (18.1 g, 85.2 mmol)
Solvent 1,4-dioxane (50 g), water (5 mL)
Temperature 90 °C
Atmosphere Nitrogen (inert)
Reaction time Overnight (~16 hours)
Yield 65%

This method is considered efficient and scalable, suitable for gram to multi-gram scale synthesis.

Preparation of 1-Cyclopropyl-1H-pyrazol-4-yl Intermediate

The pyrazolyl moiety is derived from selective halogenation and reduction of nitropyrazole precursors.

Key Steps:

  • Halogenation of 4-nitropyrazole:
    Halogenation occurs selectively at the 3-position of 4-nitropyrazole using hydrochloric acid (HCl) at concentrations ranging from 31% to 38% (approximately 10 M to 12.4 M). The reaction is conducted in the presence of an alcoholic solvent such as ethanol or isopropanol, with volume ratios of alcoholic solvent to HCl between 1:99 and 3:4, preferably about 1:9.

  • Reduction to 3-chloro-1H-pyrazol-4-amine hydrochloride:
    The halogenated intermediate is reduced under hydrogen atmosphere (H2) at pressures ranging from 100 kPa (1 atm) to 30,000 kPa (300 atm), preferably 100–800 kPa for lab-scale. Catalysts used include palladium on alumina (Pd/Al2O3) or more selective platinum or palladium on carbon (Pt/C or Pd/C). Catalyst loading ranges from 0.003 mol% to 3 mol% relative to the substrate.

  • Reaction Conditions:
    Temperature is maintained between 20 °C and 60 °C, preferably 30–40 °C. The reaction can be carried out in glass or glass-lined Hastelloy C reactors.

  • Post-reaction Processing:
    The hydrochloride salt is isolated and then free-based using bases such as sodium bicarbonate or triethylamine to yield the free amine.

Advantages of Pt/C or Pd/C Catalysts:

  • Higher selectivity (>95%) for the desired 3-chloro-1H-pyrazol-4-amine hydrochloride.
  • Faster reaction completion and easier catalyst filtration compared to Pd/Al2O3.
  • Avoidance of aluminum salt impurities which can complicate downstream processing.
Step Conditions/Details
Halogenation HCl (31–38%), alcoholic solvent (ethanol/isopropanol), 1:9 v/v ratio
Reduction H2 atmosphere, 100–800 kPa, Pd or Pt catalyst (0.003–3 mol%)
Temperature 20–60 °C (preferably 30–40 °C)
Reactor Glass or glass-lined Hastelloy C
Selectivity >95% with Pt/C or Pd/C catalysts

This process is described in detail in patent US10233155B2 and related literature, highlighting its efficiency and industrial applicability.

Summary Table of Preparation Steps

Step Reactants/Materials Catalyst/Conditions Yield/Selectivity Notes
Halogenation of 4-nitropyrazole 4-nitropyrazole, HCl (31–38%), ethanol or isopropanol Acidic medium, 20–40 °C High regioselectivity Selective 3-chlorination
Reduction to 3-chloro-1H-pyrazol-4-amine Halogenated intermediate, H2 gas Pd/C or Pt/C catalyst, 100–800 kPa, 20–60 °C >95% selectivity Avoids aluminum salt impurities
Cross-coupling to target compound 3,6-dichloropyridazine, 1-cyclopropyl-pyrazolyl boron Pd(dppf)Cl2, K3PO4, 1,4-dioxane/H2O, 90 °C ~65% isolated yield Inert atmosphere, overnight reaction

Research Findings and Practical Considerations

  • The palladium-catalyzed cross-coupling is a robust method for attaching the pyrazolyl group to the pyridazine ring, with well-established conditions that balance yield and purity.
  • The halogenation/reduction sequence to prepare the pyrazolyl intermediate is critical; catalyst choice profoundly affects yield, selectivity, and downstream processing ease.
  • Use of Pt/C or Pd/C catalysts in reduction improves selectivity and simplifies filtration compared to Pd/Al2O3, which is significant for scale-up and industrial production.
  • Reaction parameters such as temperature, pressure, and solvent composition are optimized to maximize yield and minimize by-products.
  • The synthetic route is amenable to scale-up, as demonstrated by gram-scale preparations with consistent yields and purity.

科学研究应用

Medicinal Chemistry

3-Chloro-6-(1-cyclopropyl-1H-pyrazol-4-yl)pyridazine has been investigated for its potential as a drug candidate targeting various receptors, particularly the muscarinic acetylcholine receptors (mAChRs). Research indicates that compounds derived from this structure can act as allosteric modulators, enhancing the effects of acetylcholine at the M4 subtype of mAChRs, which are implicated in neurological disorders such as Alzheimer's disease .

Case Study: Allosteric Modulation

A study published in Nature describes the synthesis and evaluation of pyrazol-4-yl-pyridine derivatives, including derivatives similar to this compound. These compounds demonstrated significant allosteric modulation capabilities, which could be beneficial in treating cognitive impairments associated with neurodegenerative diseases . The binding affinity and cooperativity with acetylcholine were quantified, showing promising results for further development .

Neuropharmacology

Research has indicated that this compound may play a role in modulating neurological pathways. By acting on M4 mAChRs, it can potentially reverse hyperdopaminergic and hypoglutamatergic behaviors observed in preclinical models of neuropsychiatric disorders . This suggests that this compound could be explored as a therapeutic agent for conditions such as schizophrenia or depression.

Molecular Imaging

The compound's derivatives have also been explored for use in molecular imaging techniques. The development of radiofluorinated imaging probes based on similar structures allows for subtype-selective visualization of mAChRs in vivo, which could enhance diagnostic capabilities for various neurological conditions . This application highlights the versatility of the compound beyond traditional medicinal chemistry.

作用机制

The mechanism of action of 3-chloro-6-(1-cyclopropyl-1H-pyrazol-4-yl)pyridazine involves its interaction with specific molecular targets and pathways. The chloro and pyrazolyl groups play a crucial role in its reactivity and binding affinity to biological targets . The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .

相似化合物的比较

Comparison with Similar Compounds

The pharmacological and physicochemical properties of pyridazine derivatives are highly sensitive to substituent variations. Below is a detailed comparison of 3-chloro-6-(1-cyclopropyl-1H-pyrazol-4-yl)pyridazine with structurally analogous compounds:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents/Modifications Biological Activity/Application Key Findings Reference
This compound Chlorine (C3), 1-cyclopropyl-pyrazole (C6) Potential DHODH inhibition, antiviral Cyclopropyl enhances metabolic stability and binding affinity
R62025 (3-chloro-6-[3,6-dihydro-4-(3-methylphenyl)-1(2H)-pyridinyl]pyridazine) Chlorine (C3), dihydropyridinyl-phenyl (C6) Antiviral (rhinovirus) Substitution with dihydropyridinyl-phenyl reduces potency compared to cyclopropyl-pyrazole derivatives
3-Cyclopropyl-6-(3-ethoxy-4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-1-yl)pyridazine (10b) Ethoxy, fluorophenoxy, methyl (pyrazole) DHODH inhibition Fluorophenoxy and ethoxy groups enhance enzyme binding; IC₅₀ values < 100 nM
3-Chloro-6-[4-(trifluoromethyl)phenyl]pyridazine Chlorine (C3), trifluoromethylphenyl (C6) Unknown (supplier data) Trifluoromethyl group increases lipophilicity; potential CNS activity
3-Chloro-6-(4-methylimidazol-1-yl)pyridazine Chlorine (C3), 4-methylimidazolyl (C6) Not reported Imidazole substitution may alter hydrogen-bonding capacity vs. pyrazole

Key Observations :

Halogen Substitution: Chlorine at position 3 is common in antiviral pyridazines (e.g., R62025, IC₅₀ ~10 μM against rhinoviruses) . Bromine analogs (e.g., R62827) show reduced activity, suggesting chlorine optimizes electronic effects for viral capsid binding .

Pyrazole vs. Other Heterocycles: The 1-cyclopropyl-pyrazole group in the target compound confers rigidity and metabolic resistance compared to dihydropyridinyl (R62025) or imidazolyl derivatives . In DHODH inhibitors (e.g., compound 10b), ethoxy and fluorophenoxy groups on pyrazole improve IC₅₀ values by 10-fold compared to non-halogenated analogs .

Synthetic Accessibility :

  • The target compound is synthesized via nucleophilic substitution using 3-chloro-6-cyclopropylpyridazine as a precursor under high-temperature conditions (180°C, 6 hours) .
  • R62025 and related analogs require multi-step syntheses involving Suzuki couplings, reducing scalability .

Contradictions and Gaps :

  • While cyclopropyl-pyrazole derivatives are prioritized for DHODH inhibition , their antiviral efficacy remains underexplored compared to phenyl-substituted analogs (e.g., R62025) .
  • Imidazole-based pyridazines (e.g., CAS: 941294-26-4) lack reported bioactivity data, limiting direct comparisons .

生物活性

3-Chloro-6-(1-cyclopropyl-1H-pyrazol-4-yl)pyridazine is a heterocyclic compound with potential therapeutic applications due to its unique structural characteristics. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C10H9ClN4
  • Molecular Weight : 220.66 g/mol
  • CAS Number : 1440965-10-5

The compound exhibits biological activity primarily through its interaction with various molecular targets. Its structure allows for modulation of enzyme activities and receptor interactions, which are critical in pharmacological applications.

Anticancer Activity

Research indicates that compounds similar to this compound demonstrate significant anticancer properties. For example, derivatives of pyridazines have shown promise in inhibiting cancer cell proliferation by targeting specific kinases involved in tumor growth .

Enzyme Inhibition

Studies have highlighted the compound's potential as an inhibitor of β-secretase (BACE1), an enzyme implicated in Alzheimer's disease. In vitro assays revealed that related pyrazole compounds can effectively reduce amyloid-beta levels, suggesting a neuroprotective role .

Cardiovascular Effects

Preliminary studies suggest that the compound may influence cardiovascular health by modulating ion channels and receptors associated with heart function. For instance, certain analogs have been shown to exhibit low inhibition of hERG channels, indicating a safer profile for cardiovascular applications .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the pyrazole and pyridazine rings can significantly alter potency and selectivity against various biological targets.

Substituent Effect on Activity
Chlorine at position 3Enhances binding affinity to certain receptors
Cyclopropyl groupIncreases lipophilicity and membrane penetration

Study 1: Inhibition of BACE1

In a study evaluating the efficacy of pyrazole derivatives as BACE1 inhibitors, it was found that compounds similar to this compound showed significant reductions in Aβ levels in mouse models. The most potent analog demonstrated a maximal reduction of 60% in Aβ levels at optimal dosing .

Study 2: Cardiovascular Safety Profile

Another study assessed the cardiovascular safety profile of related compounds through hERG channel assays. The results indicated that while some analogs inhibited hERG channels, this compound exhibited minimal inhibition, suggesting a favorable safety margin for potential therapeutic use .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 3-chloro-6-(1-cyclopropyl-1H-pyrazol-4-yl)pyridazine and its analogs?

  • Methodology : The compound can be synthesized via nucleophilic substitution or fusion reactions. For example, Chaudhry et al. (2017) reported a fusion reaction between 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine and aliphatic/aromatic amines under mild conditions to yield pyrazolylpyridazine derivatives . Key steps include optimizing reaction temperature (80–100°C) and solvent polarity (e.g., ethanol or DMF).
  • Characterization : Confirm purity via HPLC and structural identity using 1H^1H-NMR (e.g., cyclopropyl protons at δ 1.0–1.5 ppm) and HRMS.

Q. How is the compound characterized for initial biological screening?

  • Approach : Screen for enzyme inhibition (e.g., yeast α-glucosidase) or receptor binding (e.g., GPR39 agonists) using in vitro assays. Chaudhry et al. (2017) observed moderate α-glucosidase inhibition (IC50_{50} ~50–100 µM) for pyrazolylpyridazine analogs, with meta-chloro substituents enhancing activity .
  • Data Interpretation : Compare IC50_{50} values against positive controls (e.g., acarbose for α-glucosidase) and validate via dose-response curves.

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of pyridazine derivatives for target specificity?

  • Case Study : Sato et al. (2016) identified LY2784544, a pyridazine-based kinase inhibitor, as a GPR39 agonist. SAR analysis revealed that substitution at the pyridazine C-6 position (e.g., morpholinomethyl groups) enhances binding affinity to GPR39 .
  • Methodology :

  • Use computational docking (e.g., AutoDock Vina) to predict interactions with target receptors.
  • Synthesize analogs with varied substituents (e.g., trifluoromethyl, halogen) and test in β-arrestin recruitment assays.

Q. How to resolve contradictions in biological activity across different studies?

  • Example : A compound may show potent activity in HEK293 cells but weak efficacy in primary neurons due to differences in receptor isoform expression or metabolic stability.
  • Strategy :

  • Cross-validate using orthogonal assays (e.g., electrophysiology for ion channel targets).
  • Perform metabolic stability studies (e.g., liver microsome assays) to assess compound half-life .

Q. What experimental designs are critical for studying the compound’s pharmacokinetics and toxicity?

  • In Vivo Imaging : Fang et al. (2020) used 18F^{18}F-labeled pyridazinone analogs for positron emission tomography (PET) to track mitochondrial complex I activity in primate brains. Key parameters include radiolabeling efficiency (>95%) and blood-brain barrier permeability (logP ~2–3) .
  • Toxicity Profiling : Screen for off-target effects via kinase profiling panels (e.g., Eurofins KinaseProfiler) and assess organ toxicity in rodent models (e.g., liver enzyme ALT/AST levels).

Data Contradiction Analysis

Q. Why might a derivative exhibit variable potency in enzyme inhibition assays?

  • Factors :

  • Assay Conditions : pH, ionic strength, or reducing agents (e.g., DTT) may alter enzyme conformation. Chaudhry et al. (2017) noted reduced α-glucosidase inhibition in buffered saline vs. Tris-HCl .
  • Compound Stability : Degradation under assay conditions (e.g., light-sensitive chloro-substituents). Verify stability via LC-MS pre-/post-assay.

Key Recommendations

  • Collaborative Validation : Replicate findings in independent labs (e.g., compare results from Chaudhry et al. and Ibabao et al. ).
  • Open Data Sharing : Deposit synthetic protocols in repositories like ChemRxiv to enhance reproducibility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-6-(1-cyclopropyl-1H-pyrazol-4-yl)pyridazine
Reactant of Route 2
Reactant of Route 2
3-chloro-6-(1-cyclopropyl-1H-pyrazol-4-yl)pyridazine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。